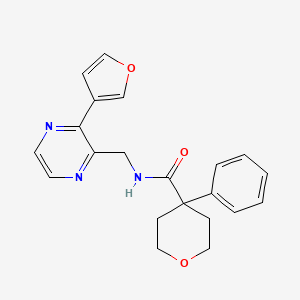
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyran derivatives and has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The compound’s structure, which includes a furan ring, is known for its antibacterial properties. Furan derivatives have been extensively studied for their ability to combat bacterial infections, particularly those caused by gram-positive and gram-negative bacteria . The inclusion of the pyrazine moiety further enhances its potential as an antibacterial agent, making it a promising candidate for developing new antibiotics to address microbial resistance.
Anticancer Research
The compound’s pyrazine and furan components are significant in anticancer research. Pyrazine derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The compound’s unique structure could be explored for its efficacy against specific types of cancer, such as lung carcinoma, where similar compounds have demonstrated cytotoxic effects .
Anti-inflammatory Applications
Furan derivatives are known for their anti-inflammatory properties. The compound’s structure suggests it could be effective in reducing inflammation by inhibiting key enzymes and pathways involved in the inflammatory response . This makes it a potential candidate for developing new anti-inflammatory drugs to treat conditions like arthritis and other inflammatory diseases.
Antioxidant Properties
The compound may exhibit antioxidant properties due to the presence of the furan ring, which is known to scavenge free radicals and reduce oxidative stress . This application is crucial in preventing and managing diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Antiviral Potential
Furan-containing compounds have shown antiviral activity against various viruses . The compound’s structure could be investigated for its ability to inhibit viral replication and prevent the spread of viral infections. This application is particularly relevant in the context of emerging viral diseases and the need for new antiviral therapies.
Neuroprotective Effects
The compound’s potential neuroprotective effects could be explored due to the presence of the pyrazine ring, which has been associated with neuroprotective activities . This application is significant for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where protecting neurons from damage is crucial.
Eigenschaften
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(21(7-12-26-13-8-21)17-4-2-1-3-5-17)24-14-18-19(23-10-9-22-18)16-6-11-27-15-16/h1-6,9-11,15H,7-8,12-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLLNWRYGAHKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2819428.png)
![N-(tert-butyl)-4-{[3-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2819429.png)
![1-Benzyl-3-[(4-chlorophenyl)methylsulfanyl]indole](/img/structure/B2819431.png)
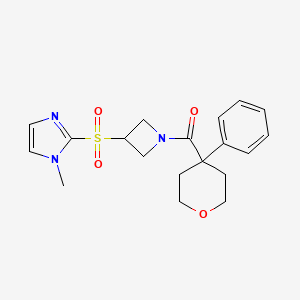
![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)

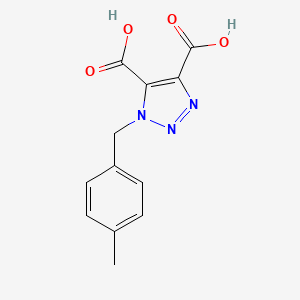


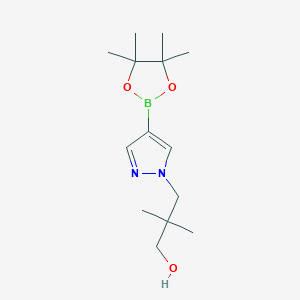
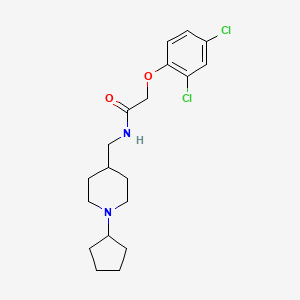
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid](/img/structure/B2819447.png)

